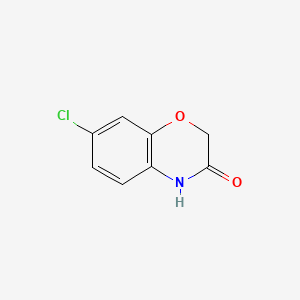

7-chloro-2H-1,4-benzoxazin-3(4H)-one

Descripción

7-Chloro-2H-1,4-benzoxazin-3(4H)-one is a chlorinated derivative of the benzoxazinone core structure, a class of cyclic hydroxamic acids widely recognized for their roles in plant defense mechanisms. Benzoxazinoids (BXs) are specialized metabolites predominantly found in cereals like maize, wheat, and rye, where they exhibit allelopathic, antimicrobial, and insecticidal activities . The 7-chloro derivative has been isolated from plants such as Scoparia dulcis and Acanthus ilicifolius (老鼠簕), often in glycosylated forms like 7-chloro-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one . Its synthesis has been documented in patents and journals, with references to its molecular characterization via NMR and mass spectrometry . Unlike non-halogenated BXs (e.g., DIBOA and DIMBOA), the chlorine substituent at position 7 likely enhances its chemical stability and alters its bioactivity profile, making it a compound of interest in agrochemical and pharmaceutical research .

Propiedades

Número CAS |

72403-05-5 |

|---|---|

Fórmula molecular |

C8H6ClNO2 |

Peso molecular |

184.60 g/mol |

Nombre IUPAC |

7-chloro-4-deuterio-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C8H6ClNO2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4H2,(H,10,11)/i/hD |

Clave InChI |

QGHYYLMIQSZWAX-DYCDLGHISA-N |

SMILES |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl |

SMILES isomérico |

[2H]N1C(=O)COC2=C1C=CC(=C2)Cl |

SMILES canónico |

C1C(=O)NC2=C(O1)C=C(C=C2)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminophenol with chloroacetyl chloride, followed by cyclization in the presence of a base.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.

Reduction: Reduction reactions can convert the compound into various amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the chlorine position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzoxazines.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 7-chloro-2H-1,4-benzoxazin-3(4H)-one is studied for its potential as a building block in the synthesis of more complex molecules.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or anticancer activities, making it a subject of interest in drug discovery and development.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential in treating various diseases, including infections and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 7-chloro-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For instance, the compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial or anticancer properties.

Comparación Con Compuestos Similares

Positional Isomers: 6-Chloro vs. 7-Chloro Derivatives

- 6-Chloro-2H-1,4-benzoxazin-3(4H)-one (6Cl-D-DIBOA):

- Isolated in glycosylated forms, which improve solubility and bioavailability in plant tissues .

Halogenated Derivatives: Fluoro vs. Chloro

- 7-Fluoro-2H-1,4-benzoxazin-3(4H)-one (7F-D-DIBOA):

- 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (6F-D-DIBOA):

Hydroxylated and Methoxylated Analogues

- DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one):

- DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one):

Derivatives with Additional Functional Groups

- 4-Acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one :

- 7-Fluoro-2-propyl-2H-1,4-benzoxazin-3(4H)-one :

- Propanolamine-containing derivatives: Broad-spectrum antimicrobial activity against plant pathogens, attributed to the propanolamine moiety’s ability to disrupt microbial cell membranes .

Glycosylated Forms

- 7-Chloro-2-O-β-D-glucopyranosyl-2H-1,4-benzoxazin-3(4H)-one: Isolated from Scoparia dulcis; glycosylation increases water solubility, facilitating transport within plant tissues .

- DIMBOA-Glc (glucosylated DIMBOA):

Antifungal and Antimicrobial Activity

- Non-glycosylated 7-chloro derivatives show moderate antifungal activity, though less potent than propanolamine-containing analogues .

- Glycosylated forms may act as prodrugs, releasing the active compound upon enzymatic hydrolysis .

Phytotoxic and Herbicidal Potential

- 7-Chloro derivatives exhibit lower phytotoxicity compared to 6Cl and 7F analogues, suggesting chlorine’s position influences target specificity .

Antitumor Activity

Actividad Biológica

7-Chloro-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the mechanisms of action, research findings, and potential applications of this compound in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₆ClNO₂. Its unique structure consists of a benzene ring fused to an oxazine ring, with a chlorine substituent at the 7-position. This configuration contributes to its stability and reactivity, allowing it to interact with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. These interactions can lead to the modulation of biochemical pathways:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to the active sites, disrupting normal cellular processes.

- Receptor Modulation : It can also modulate receptor functions, affecting signal transduction pathways critical for various physiological responses .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria as well as various fungal strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Fusarium oxysporum. The observed MIC values indicate moderate to good efficacy against these pathogens .

Anticancer Potential

Emerging studies have highlighted the anticancer potential of derivatives of this compound. For instance, certain analogs have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Studies and Research Findings

- Antihyperglycemic Effects : A study demonstrated that derivatives of benzoxazine-based compounds can inhibit glucose uptake in vivo, suggesting potential applications in managing diabetes .

- Enzyme Inhibition Studies : Another investigation found that specific derivatives exhibited significant inhibition against glucosidase enzymes with an IC50 value of 11.5 µM, outperforming standard inhibitors like acarbose .

- Comparative Analysis : Research comparing various benzoxazine derivatives indicated that structural modifications significantly affect their biological activities. For example, variations in halogen substituents were linked to enhanced antimicrobial efficacy .

Applications in Medicine and Industry

The diverse biological activities of this compound make it a promising candidate for several applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it well for further pharmacological studies.

- Agricultural Chemistry : The compound may be utilized in developing new herbicides or fungicides due to its herbicidal properties .

- Material Science : Its chemical stability allows for applications in creating polymers or coatings with specific characteristics.

Q & A

Q. What are the common synthetic routes for 7-chloro-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves cyclization of substituted acetamide precursors under basic conditions. For example, N-benzyl-2-(2,4-dichlorophenoxy)acetamide can be refluxed with cesium carbonate in DMF to form the benzoxazinone core via intramolecular nucleophilic substitution. Key parameters for optimization include:

- Base selection : Strong bases like Cs₂CO₃ enhance cyclization efficiency compared to weaker alternatives.

- Solvent : Polar aprotic solvents (e.g., DMF) stabilize intermediates and improve reaction rates.

- Temperature : Reflux conditions (~150°C) are critical for overcoming activation energy barriers. Post-reaction purification via column chromatography (ethyl acetate/hexane) yields high-purity crystals suitable for crystallographic studies .

Alternative routes involve condensation of chloro-substituted phenols with β-lactam intermediates, as detailed in Shridhar et al. (1982) .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 7-chloro derivative exhibit distinct coupling patterns (e.g., doublets at δ 6.8–7.2 ppm) .

- X-ray Crystallography : Resolves conformational details (e.g., envelope vs. screw-boat ring conformations) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) .

- Mass Spectrometry (GC/MS or LC-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 184 for the parent compound) and fragmentation pathways .

Advanced Research Questions

Q. How does the crystal structure of this compound derivatives influence their biological activity?

Methodological Answer: Crystallographic studies reveal that:

- Ring conformation : Envelope conformations (e.g., disordered O atoms in 4-benzyl derivatives) enhance flexibility, potentially improving binding to biological targets like fungal enzymes .

- Dihedral angles : Near-perpendicular orientation of substituent benzene rings (e.g., 89.99° in 4-benzyl derivatives) may sterically hinder interactions with non-target receptors, improving selectivity .

- Hydrogen bonding : Intermolecular N–H⋯O networks stabilize crystal packing, which correlates with solubility and bioavailability .

Q. How can researchers resolve contradictions in reported biological activities of benzoxazinone derivatives?

Methodological Answer: Discrepancies in herbicidal vs. antifungal activities (e.g., Huang et al. vs. Śmist et al.) can be addressed by:

- Structural modulation : Introducing electron-withdrawing groups (e.g., Cl at position 7) enhances antifungal activity by increasing electrophilicity at the lactam carbonyl, a key site for enzyme inhibition .

- Assay standardization : Variations in fungal strain susceptibility (e.g., Candida albicans vs. Aspergillus niger) require controlled MIC (Minimum Inhibitory Concentration) protocols .

- Computational modeling : Docking studies using fungal cytochrome P450 enzymes (e.g., CYP51) can predict structure-activity relationships and guide synthetic priorities .

Q. What strategies improve the enantiomeric purity of chiral benzoxazinone derivatives during synthesis?

Methodological Answer:

- Chiral auxiliaries : Use of enantiopure phenethylamine precursors directs stereochemistry during cyclization .

- Asymmetric catalysis : Palladium-catalyzed Ullmann couplings with chiral ligands (e.g., BINAP) yield enantiomeric excess (ee) >90% .

- Chromatographic resolution : Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) separate racemic mixtures post-synthesis .

Q. How do substituent effects at position 4 of the benzoxazinone ring modulate pharmacological properties?

Methodological Answer:

- Electron-donating groups (e.g., methyl) : Increase lipophilicity, enhancing blood-brain barrier penetration for CNS-targeted applications .

- Bulkier substituents (e.g., phenethyl) : Introduce steric hindrance, reducing off-target binding in antimicrobial assays .

- Polar groups (e.g., hydroxy) : Improve aqueous solubility but may reduce metabolic stability due to increased phase II conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.